molecular formula C13H19NO B12932526 4-(3-Ethylphenyl)tetrahydro-2H-pyran-4-amine

4-(3-Ethylphenyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B12932526
M. Wt: 205.30 g/mol
InChI Key: ZEQODWNYLPWWJZ-UHFFFAOYSA-N
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Description

4-(3-Ethylphenyl)tetrahydro-2H-pyran-4-amine is an organic compound that features a tetrahydropyran ring substituted with an ethylphenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethylphenyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethylphenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated derivatives of the ethylphenyl group.

Scientific Research Applications

4-(3-Ethylphenyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Ethylphenyl)tetrahydro-2H-pyran-4-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the ethylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Aminotetrahydropyran: Similar structure but lacks the ethylphenyl group.

    Tetrahydropyran: The parent compound without the amine or ethylphenyl substituents.

    3-Ethylphenylamine: Contains the ethylphenyl group but lacks the tetrahydropyran ring.

Uniqueness

4-(3-Ethylphenyl)tetrahydro-2H-pyran-4-amine is unique due to the combination of the tetrahydropyran ring, ethylphenyl group, and amine functionality. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-(3-ethylphenyl)oxan-4-amine

InChI

InChI=1S/C13H19NO/c1-2-11-4-3-5-12(10-11)13(14)6-8-15-9-7-13/h3-5,10H,2,6-9,14H2,1H3

InChI Key

ZEQODWNYLPWWJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2(CCOCC2)N

Origin of Product

United States

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